(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol chemical properties
(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol chemical properties
An In-Depth Technical Guide to (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive scientific overview of the novel heterocyclic compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. While this specific molecule is not extensively cataloged in current public literature, its chemical properties, reactivity, and biological potential can be reliably projected through a detailed analysis of its constituent pharmacophores: the pyrazole-methanol core, the substituted pyridine ring, and the morpholine moiety. This guide synthesizes data from analogous structures and established reaction mechanisms to provide a robust framework for its synthesis and characterization.
Molecular Profile and Strategic Importance
The title compound is a multi-functional scaffold designed to leverage the pharmacological strengths of its components. Pyrazole derivatives are renowned pharmacophores present in a wide array of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The linkage to a substituted pyridine ring, another privileged structure in medicinal chemistry, and the inclusion of a morpholine group, often used to enhance solubility and metabolic stability, suggests a molecule engineered for favorable drug-like properties.
The pyrazole-methanol substructure, in particular, has been identified as a key feature in compounds exhibiting significant cytotoxic effects against cancer cell lines, indicating its potential as a foundational element for novel oncology therapeutics[3][4]. This guide will elucidate the chemical principles necessary to synthesize, characterize, and utilize this promising molecule.
| Property | Predicted Value |
| IUPAC Name | (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol |
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 260.29 g/mol |
| Appearance | Expected to be a white to off-white solid[5] |
| Solubility | Predicted to be soluble in DMSO, methanol, and chlorinated solvents |
| Storage | Store in a dry, room temperature environment, protected from light |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol is most logically approached through a convergent strategy. The core challenge lies in the controlled assembly of the substituted pyridine and pyrazole rings. Our proposed pathway involves the initial synthesis of a key intermediate, 4-(1H-pyrazol-1-yl)-2-morpholinopyridine, followed by functionalization at the C4 position of the pyrazole ring.
An alternative, and perhaps more versatile route, involves the synthesis of the pyrazole-4-carbaldehyde precursor first, which is then coupled with the pyridine moiety. However, the most direct pathway involves the formation of the pyrazole ring onto the pre-functionalized pyridine core.
The overall synthetic workflow is outlined below.
Caption: Proposed Convergent Synthesis Workflow.
Mechanistic Rationale
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Step 1: Synthesis of 4-Chloro-2-morpholinopyridine. This step proceeds via a nucleophilic aromatic substitution (SNAAr). The chlorine atom at the C2 position of 2,4-dichloropyridine is significantly more activated towards nucleophilic attack than the C4 chlorine due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the controlled, monosubstitution with morpholine.
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Step 2: Synthesis of 4-Hydrazinyl-2-morpholinopyridine. The remaining chlorine at C4 is displaced by hydrazine. This reaction is typically performed at elevated temperatures to overcome the lower reactivity of the C4 position compared to the C2 position.
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Step 3: Pyrazole Ring Formation. The synthesized hydrazine derivative is reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its synthetic equivalent, to form the pyrazole ring. This is a classic Knorr-type pyrazole synthesis. To directly install the required functionality, a protected formyl-containing dicarbonyl, like 3,3-dimethoxypropionaldehyde, can be used, which upon cyclization and acidic workup yields the pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is another powerful method for formylating pre-formed pyrazoles at the C4 position[2][6][7].
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Step 4: Reduction to the Methanol. The final step is the selective reduction of the pyrazole-4-carbaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation, as it is mild enough not to affect the aromatic rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but require stricter anhydrous conditions[1][5].
Predicted Chemical Properties and Spectroscopic Profile
The following properties are predicted based on data from structurally similar compounds, including (1H-pyrazol-4-yl)methanol and N-substituted pyrazole derivatives[5][8][9].
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Reference |
| Melting Point | 130 - 150 °C | N-substituted heterocyclic solids of similar MW often melt in this range. (1-methyl-1H-pyrazole-4-methanol melts at 101 °C)[8]. The larger, more rigid morpholinopyridin group would be expected to increase the melting point. |
| Boiling Point | > 350 °C (Predicted, with decomposition) | High due to polarity, hydrogen bonding capability, and molecular weight. |
| pKa | ~14 (hydroxyl proton), ~4-5 (pyridinium proton) | The hydroxyl pKa is similar to other primary alcohols[5]. The pyridine nitrogen pKa is reduced by the electron-withdrawing pyrazole ring but enhanced by the electron-donating morpholine group. |
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for structure validation. The following table outlines the expected key signals.
| Technique | Expected Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2-8.4 ppm (d, 1H, Pyridine H6), δ 8.0-8.1 ppm (s, 1H, Pyrazole H5), δ 7.7-7.8 ppm (s, 1H, Pyrazole H3), δ 7.0-7.2 ppm (d, 1H, Pyridine H5), δ 6.8-6.9 ppm (s, 1H, Pyridine H3), δ 4.8-5.0 ppm (t, 1H, -OH), δ 4.4-4.5 ppm (d, 2H, -CH₂OH), δ 3.6-3.8 ppm (t, 4H, Morpholine -CH₂-O-), δ 3.4-3.6 ppm (t, 4H, Morpholine -CH₂-N-). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 ppm (Pyridine C2), δ ~150 ppm (Pyridine C4), δ ~145 ppm (Pyridine C6), δ ~138 ppm (Pyrazole C5), δ ~130 ppm (Pyrazole C3), δ ~120 ppm (Pyrazole C4), δ ~108 ppm (Pyridine C5), δ ~105 ppm (Pyridine C3), δ ~66 ppm (Morpholine -CH₂-O-), δ ~58 ppm (CH₂OH), δ ~44 ppm (Morpholine -CH₂-N-). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 261.13 |
Reactivity and Potential Applications
Chemical Reactivity
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Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane[1]. Stronger oxidation would yield the carboxylic acid. It can also undergo esterification or etherification reactions under standard conditions.
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Aromatic Rings: The pyridine and pyrazole rings are generally stable but can participate in electrophilic substitution, although the existing substituents will direct the regioselectivity. The nitrogen atoms in the rings are basic and can be protonated or act as ligands for metal coordination.
Potential in Drug Discovery
The structural analogue, (1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazol-4-yl)methanol, has demonstrated significant and selective cytotoxicity against both imatinib-sensitive and resistant chronic myeloid leukemia (CML) cell lines[3][4]. This potent activity highlights the importance of the pyrazole-4-methanol core. By replacing the pyrimidine-aniline moiety with a morpholinopyridine group, one can modulate key drug properties:
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Solubility and Pharmacokinetics: The morpholine group is a well-known "solubility tag" that can improve aqueous solubility and metabolic stability.
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Target Selectivity: The change in the heterocyclic core from pyrimidine to pyridine alters the geometry and electronic distribution, which could refine the binding affinity and selectivity for specific kinase targets or other biological macromolecules.
This compound is therefore a high-priority candidate for screening in anticancer assays, particularly against kinases implicated in oncogenesis.
Exemplary Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established methodologies for analogous transformations[3][5].
Protocol 5.1: Synthesis of 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carbaldehyde
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Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
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Formylation: Dissolve 4-(1H-pyrazol-1-yl)-2-morpholinopyridine (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent.
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Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
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Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the pH is ~8. Stir for 1 hour.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to yield the title aldehyde.
Protocol 5.2: Reduction to (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol
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Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq.) from the previous step in methanol (or ethanol). Cool the solution to 0 °C in an ice bath.
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Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes. Be mindful of gas evolution.
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Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting aldehyde.
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Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.
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Workup: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. If necessary, purify further by recrystallization or a short silica gel plug to afford the final, pure alcohol[10].
Conclusion
(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol represents a strategically designed molecule with significant potential in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a clear path for researchers to access this compound. Its structural similarity to known potent anticancer agents makes it a compelling candidate for further investigation in drug discovery programs.
References
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Kumar, A., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link][3][4][10]
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ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]
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Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link][6]
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ChemBK. (2024). 1-Methyl-1H-pyrazole-4-methanol. Available at: [Link][8]
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